molecular formula C18H18FN3OS B5702098 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B5702098
M. Wt: 343.4 g/mol
InChI Key: RDLPRIJTWMTJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as FPB, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPB is a thioamide derivative that belongs to the class of benzamide compounds. It has a molecular formula of C19H20FN3OS and a molecular weight of 357.44 g/mol.

Mechanism of Action

The mechanism of action of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of Bcl-2 and HDAC6 proteins. Bcl-2 is a protein that is overexpressed in many cancer cells, and its overexpression is associated with resistance to chemotherapy and radiation therapy. This compound binds to Bcl-2 and inhibits its activity, leading to the induction of apoptosis in cancer cells. HDAC6 is a protein that is involved in the regulation of cell proliferation and migration. This compound inhibits the activity of HDAC6, leading to the inhibition of cell growth and migration.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in vitro and in vivo. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit the activity of HDAC6, leading to the inhibition of cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potent anti-tumor activity against various cancer cell lines. This compound has been shown to be effective against both drug-resistant and drug-sensitive cancer cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome in cancer therapy. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to investigate the safety and efficacy of this compound in vivo. Animal studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound and to evaluate its potential toxicity to normal cells. Another direction is to investigate the use of this compound in combination with other anti-cancer agents. Combination therapy may enhance the anti-tumor activity of this compound and reduce its potential toxicity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor activity of this compound, which may lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the reaction of 4-fluoroaniline with 2-bromo-1-(pyrrolidin-1-yl)benzene in the presence of a palladium catalyst to yield N-(4-fluorophenyl)-2-(1-pyrrolidinyl)benzamide. The second step involves the reaction of the intermediate product with thiophosgene in the presence of a base to yield this compound. The final product is then purified using column chromatography to obtain a high yield of pure this compound.

Scientific Research Applications

4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in the regulation of apoptosis. This compound also inhibits the activity of another protein called HDAC6, which is involved in the regulation of cell proliferation and migration.

Properties

IUPAC Name

4-fluoro-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c19-14-9-7-13(8-10-14)17(23)21-18(24)20-15-5-1-2-6-16(15)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLPRIJTWMTJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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